

Analytical methods for the characterization of 3-(3-Fluorophenyl)morpholine

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

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Executive Summary

This guide details the analytical framework for the characterization of **3-(3-Fluorophenyl)morpholine** (3-FPM), a fluorinated regioisomer of the CNS-active compound phenmetrazine.^{[1][2]} As a secondary amine with a chiral center at the C3 position and a meta-fluorine substitution, 3-FPM requires a multi-modal analytical approach to ensure structural integrity, chemical purity, and enantiomeric excess (ee).^{[1][2]}

This protocol integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) into a cohesive validation workflow.^[2] Special emphasis is placed on ¹⁹F-NMR for regioisomer confirmation and Chiral HPLC for enantiomer resolution.^{[1][2]}

Physicochemical Profile & Safety

Before initiating analysis, the operator must understand the analyte's behavior in solution.

Property	Value / Characteristic	Analytical Implication
Molecular Formula	C ₁₀ H ₁₂ FNO	MW = 181.21 g/mol (Free Base)
Basicity (pKa)	~8.5 - 9.0 (Est.) ^{[1][2]}	Secondary amine. ^{[1][2][3]} Requires acidic mobile phases (pH < 4) or high-pH stable columns to prevent peak tailing. ^[2]
Chirality	One stereocenter (C3)	Exists as (S)- and (R)- enantiomers. ^[2] Separation requires polysaccharide-based chiral stationary phases (CSPs). ^{[2][3]}
UV Chromophore	Phenyl ring	approx. 210 nm, 260 nm. ^[2] Detection at 210 nm maximizes sensitivity; 254 nm improves specificity. ^[2]
Solubility	Low in neutral water; High in MeOH, ACN, 0.1M HCl. ^[1]	Dissolve samples in 50:50 ACN:Water or dilute acid for RP-HPLC. ^{[1][2]}

Safety Protocol:

- Hazards: 3-FPM is a potential irritant and CNS active substance.^{[1][2]}
- Handling: All powder handling must occur within a Class II Biological Safety Cabinet or Fume Hood.^{[1][2]}
- PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.^{[1][2]}

Structural Identification Workflow (NMR & MS)

The primary challenge with fluorinated phenylmorpholines is distinguishing between regioisomers (2-, 3-, or 4-fluorophenyl).^{[1][2]} We utilize ¹⁹F-NMR as the definitive orthogonal

filter.[1][2]

Experimental Protocol: NMR Spectroscopy

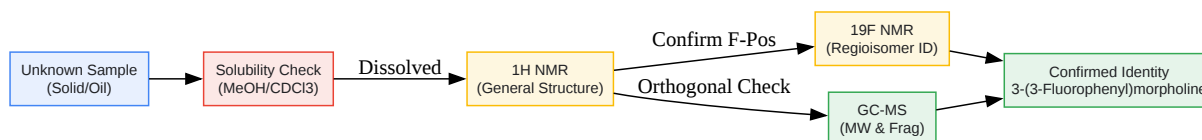
- Solvent: Deuterated Chloroform () or Methanol- ().[2]
is preferred for resolution of amine protons.
- Concentration: 10-15 mg in 600 μ L solvent.
- Internal Standard:
-Trifluorotoluene (for quantitative ^{19}F , optional).[1][2]

Expected Signals:

- ^1H NMR (400 MHz,):
 - 7.3 - 6.9 ppm (Multiplet, 4H): Aromatic protons.[2] Note: The meta-substitution pattern creates a complex splitting pattern compared to the para-isomer.[1]
 - 3.8 - 3.0 ppm (Multiplet, \sim 5H): Morpholine ring protons (ether adjacent).[2]
 - 2.9 - 2.7 ppm (Multiplet, \sim 2H): Morpholine ring protons (amine adjacent).[2]
 - 1.8 ppm (Broad s, 1H): N-H proton (chemical shift varies with concentration/water).[2]
- ^{19}F NMR (376 MHz, Decoupled):
 - Signal: Single singlet (or multiplet if coupled) at approximately -110 to -115 ppm.[1][2]
 - Differentiation: A para-fluoro (4-F) typically shifts further upfield (\sim -118 ppm), while ortho-fluoro (2-F) shifts downfield and shows distinct coupling dynamics.[1][2]

Experimental Protocol: GC-MS (EI Source)

- Column: HP-5ms or equivalent (30m x 0.25mm, 0.25 μ m).
- Carrier: Helium @ 1.0 mL/min.[1][2]
- Temp Program: 80°C (1 min)
20°C/min
280°C (3 min).
- Fragmentation Logic (EI, 70eV):
 - Molecular Ion (): m/z 181 (often weak).[2]
 - Base Peak: m/z 70-72 range (Morpholine ring fragmentation).[2]
 - Regioisomer Marker: Loss of benzylic fragment.



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Figure 1: Structural Identification Logic Flow. ¹⁹F NMR provides the critical regio-specificity.

Chemical Purity Assay (RP-HPLC)

For routine purity analysis, a Reversed-Phase (RP) method is required.[1][2] Due to the basic nitrogen, peak tailing is the primary failure mode. We mitigate this using a low-pH buffer or a charged surface hybrid (CSH) column.[2]

Method Parameters

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect CSH), 150 x 4.6 mm, 3.5 μm .[\[2\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[\[2\]](#)
- Mobile Phase B: Acetonitrile (ACN).[\[2\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- Detection: UV @ 210 nm (primary), 254 nm (secondary).[\[2\]](#)
- Gradient:
 - 0.0 min: 5% B[\[1\]](#)[\[2\]](#)
 - 10.0 min: 95% B[\[1\]](#)[\[2\]](#)
 - 12.0 min: 95% B[\[1\]](#)[\[2\]](#)
 - 12.1 min: 5% B (Re-equilibration)

Self-Validating System Suitability (SST)

Before running samples, the system must pass these criteria using a standard solution (0.1 mg/mL):

- Tailing Factor (
):
[\[2\]](#) (If
, increase buffer strength or temperature to 40°C).
- Precision: %RSD of peak area
2.0% (n=5 injections).
- Retention Time: Stable within

0.1 min.

Chiral Purity Characterization

3-FPM contains one chiral center.[1][2] Synthesis often yields a racemate.[2] Biological activity often differs significantly between enantiomers.[2]

Chiral Method Development Strategy

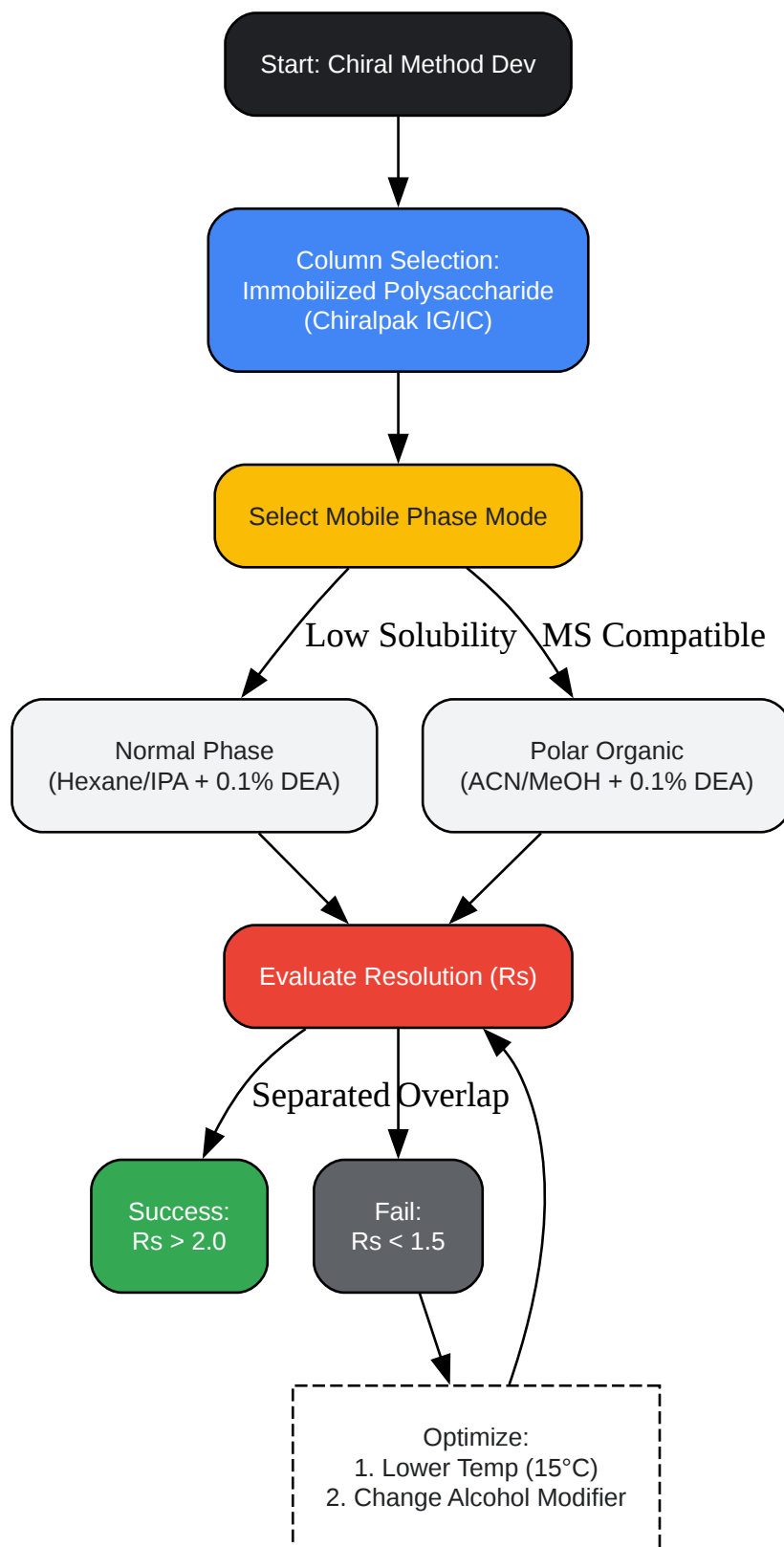
Polysaccharide columns (Amylose/Cellulose carbamates) are the industry standard.[2]

- Primary Screen: Chiralpak IG or Chiralpak IC (Immobilized phases allow versatile solvent use).[2]
- Mode: Normal Phase (Hexane/IPA) or Polar Organic (ACN/MeOH/Base).[2]

Recommended Protocol (Polar Organic Mode)

This mode is preferred for MS compatibility and solubility.[2]

- Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 μm . [1][2]
- Mobile Phase: Acetonitrile / Methanol / Diethylamine (90 : 10 : 0.1 v/v/v).[2]
 - Note: Diethylamine (DEA) is critical to suppress interaction of the amine with residual silanols.
- Flow Rate: 1.0 mL/min.[1][2]
- Temp: 25°C.
- Expected Separation: The enantiomers should resolve with a resolution () > 2.0.



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Figure 2: Chiral Method Development Decision Tree. Polar Organic mode is prioritized for throughput.

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